molecular formula C15H15Cl2NO2 B2452852 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 1797182-35-4

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No.: B2452852
CAS No.: 1797182-35-4
M. Wt: 312.19
InChI Key: HVQWJCBQVKXSPF-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound known for its unique bicyclic structure and the presence of a dichlorophenoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic system.

    Introduction of the Azabicyclo Group: The azabicyclo group is introduced through a series of reactions involving amination and cyclization.

    Attachment of the Dichlorophenoxy Group: The final step involves the coupling of the dichlorophenoxy group to the bicyclic core. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic system, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique mode of binding, potentially leading to inhibition or activation of these targets. The dichlorophenoxy group may enhance the compound’s affinity and specificity for its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanol
  • 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)acetate

Uniqueness

Compared to similar compounds, 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone is unique due to its specific combination of the bicyclic core and the dichlorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2/c16-10-4-7-14(13(17)8-10)20-9-15(19)18-11-2-1-3-12(18)6-5-11/h1-2,4,7-8,11-12H,3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQWJCBQVKXSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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